
N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a chloro-methoxyphenyl group, an indole group, and a difluorobenzamide group, among others. These groups are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely interact with each other in various ways, potentially leading to a variety of conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Molecular Structure and Intermolecular Interactions
Research into the molecular structure and intermolecular interactions of complex compounds is foundational in understanding their potential applications. For instance, the study by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide explores the influence of dimerization and crystal packing on molecular geometry through X-ray crystallography and DFT calculations (Karabulut et al., 2014). Such research underscores the importance of molecular structure in determining the physical and chemical properties of compounds, which in turn influence their potential applications in fields like drug design and materials science.
Pharmacological Activities and Molecular Mechanisms
The exploration of pharmacological activities and underlying molecular mechanisms is a primary application of chemical compounds in biomedical research. For example, studies have investigated the transformation and metabolic pathways of drugs in biological systems, shedding light on their bioavailability and therapeutic efficacy (Arita et al., 1970). Understanding the metabolism and pharmacokinetics of compounds is crucial for drug development and optimization.
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, as seen in the work of Butt et al. (2005), who investigated new aromatic polyimides, are central to expanding the chemical space for potential applications in various industries, including pharmaceuticals, polymers, and advanced materials (Butt et al., 2005). The development of new synthetic methodologies and the characterization of the resulting compounds are fundamental aspects of chemical research, driving innovation in material science, drug design, and more.
Antimicrobial and Anticancer Properties
Investigations into the antimicrobial and anticancer properties of chemical compounds constitute a significant area of research with direct implications for public health. For instance, Zadrazilova et al. (2015) assessed the bactericidal activity of benzamides against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of chemical compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF2N3O3S/c1-35-22-10-9-16(27)13-20(22)31-24(33)15-36-23-14-32(21-8-3-2-5-17(21)23)12-11-30-26(34)25-18(28)6-4-7-19(25)29/h2-10,13-14H,11-12,15H2,1H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLIKULYXNMFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

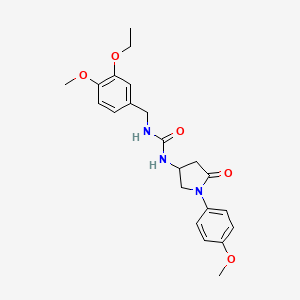
![8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine](/img/structure/B2679024.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2679027.png)


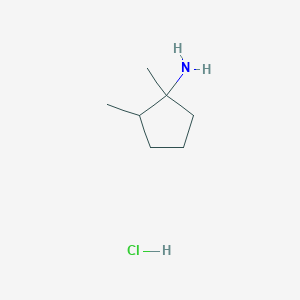
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2679033.png)
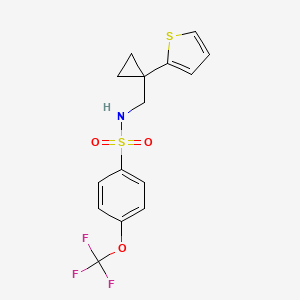
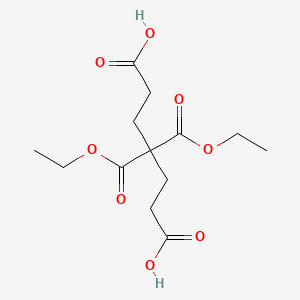
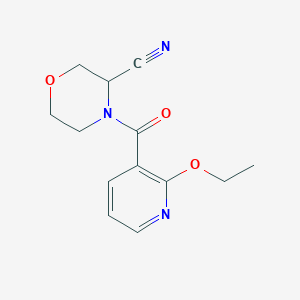
![2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2679038.png)

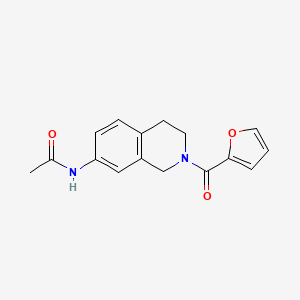
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2679044.png)